molecular formula C9H7Cl3N2O3 B5125059 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B5125059
M. Wt: 297.5 g/mol
InChI Key: WOAYPPMWLLOUHX-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7Cl3N2O3 It is a derivative of acetamide, characterized by the presence of three chlorine atoms, a nitro group, and a methyl group attached to the phenyl ring

Properties

IUPAC Name

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2O3/c1-5-4-6(14(16)17)2-3-7(5)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAYPPMWLLOUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The nitration of 2-methylphenylamine to produce 2-methyl-4-nitrophenylamine. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions.

    Acylation: The acylation of 2-methyl-4-nitrophenylamine with trichloroacetyl chloride to form this compound. This reaction is typically performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the safety and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: 2,2,2-trichloro-N-(2-methyl-4-aminophenyl)acetamide.

    Substitution: Products depend on the nucleophile used, such as 2,2,2-trichloro-N-(2-methyl-4-aminophenyl)acetamide when using an amine.

Scientific Research Applications

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide depends on its specific application. For instance, if used as an antimicrobial agent, it may interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trichloro-N-(4-methyl-2-nitrophenyl)acetamide: Similar structure but with different positioning of the methyl and nitro groups.

    2,2,2-trichloro-N-(2-methyl-4-aminophenyl)acetamide: A reduction product of the original compound.

Uniqueness

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the phenyl ring influences its chemical behavior and interactions with biological targets.

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